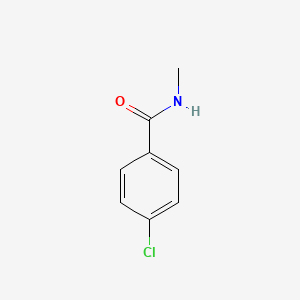

4-chloro-N-methylbenzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

The significance of 4-chloro-N-methylbenzamide is best understood through the lens of its parent structure, the benzamide scaffold.

Benzamides are a class of organic compounds that have been extensively studied in medicinal chemistry and life sciences. ontosight.ai Their derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties. ontosight.airesearchgate.netiucr.org This diverse biological activity has made the benzamide scaffold a crucial component in the design and synthesis of new therapeutic agents. acs.orgnih.gov For instance, benzamide derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and as antagonists for receptors such as the PD-1/PD-L1 pathway, both significant targets in cancer therapy. acs.orgnih.govnih.gov

The functionalization of the benzamide core, particularly through halogenation and N-substitution, is a key strategy in medicinal chemistry to modulate the compound's properties.

Halogenation , the introduction of a halogen atom (such as chlorine, bromine, or iodine) onto the benzene (B151609) ring, can significantly influence a molecule's physicochemical properties. ontosight.ai It can affect lipophilicity, metabolic stability, and binding interactions with biological targets. ontosight.airesearchgate.netjst.go.jp The position of the halogen atom is also critical; for example, a chloro-substituent at the para-position (4-position) can enhance reactivity and influence biological activity. cymitquimica.com Halogenated benzamides are also important intermediates in organic synthesis, readily undergoing further functionalization through cross-coupling or nucleophilic aromatic substitution reactions. beilstein-journals.org

N-substitution , the attachment of alkyl or other groups to the amide nitrogen, is another powerful tool for modifying benzamide derivatives. sci-hub.se This modification can alter the compound's steric and electronic properties, which in turn can affect its biological activity and physical characteristics like solubility. sci-hub.se The nature of the substituent on the nitrogen atom can be critical for the molecule's ability to interact with specific enzymes or receptors. nih.govresearchgate.net

Historical Perspective of this compound Research

The initial synthesis of this compound can be achieved through several standard amidation reactions, such as the reaction of 4-chlorobenzoyl chloride with methylamine (B109427). chemsrc.com Early research focused on establishing its fundamental chemical and physical properties. A key characterization study published in Acta Crystallographica in 2012 provided a detailed analysis of its crystal structure. iucr.orgnih.gov This study revealed that the asymmetric unit of the crystal contains two independent molecules of this compound. iucr.orgnih.gov The molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal lattice. iucr.orgnih.gov

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | cymitquimica.comnih.gov |

| Molecular Weight | 169.61 g/mol | nih.govsynquestlabs.com |

| CAS Number | 6873-44-5 | nih.govsynquestlabs.com |

| Appearance | White to off-white solid | cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | cymitquimica.com |

The research focus on this compound has evolved from fundamental characterization to its application as a model compound and building block in various fields. Initially, the interest was primarily structural, aiming to understand its solid-state conformation and intermolecular interactions. iucr.orgnih.gov

Later, its utility in synthetic chemistry became more apparent. As a halogenated benzamide, it serves as a valuable substrate for studying reaction mechanisms, particularly in palladium-catalyzed reactions. The presence of the chloro group at the para-position provides a reactive site for cross-coupling reactions, allowing for the synthesis of more complex molecules. beilstein-journals.org

More recently, the focus has expanded to include its potential biological relevance. While specific biological activity data for this compound is not extensively published, its structural similarity to other biologically active benzamides suggests its potential as a lead compound for further investigation in medicinal chemistry. ontosight.ai

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound based on existing scientific literature. The objective is to present its chemical identity, structural features, and the context of its research in a clear and organized manner, adhering strictly to the outlined sections. The content is intended to be a factual and professional resource for those interested in the specific chemistry of this compound.

Emphasis on Advanced Academic and Research Perspectives

From an advanced research standpoint, this compound is significant for its structural characteristics and its role in synthetic chemistry. Its synthesis is well-documented, often involving the reaction of 4-chlorobenzoyl chloride with an aqueous solution of methylamine in a solvent like methylene (B1212753) chloride. prepchem.com The resulting crude product can be purified by crystallization from methanol. prepchem.com

Detailed Research Findings

The utility of this compound is evident in its application as a precursor in multi-step syntheses. For example, it is a known starting material for producing more complex molecules like TAK-683, a gonadotropin-releasing hormone (GnRH) receptor antagonist, through reactions such as reductive amination. smolecule.com The benzamide structure serves as a stable scaffold onto which other functional groups can be added, allowing researchers to build a diverse library of compounds for further investigation. ontosight.aiontosight.ai

In the field of structural chemistry, detailed crystallographic studies have been performed on this compound. iucr.orgnih.gov X-ray diffraction analysis reveals that the compound crystallizes in the triclinic space group P-1. iucr.org The asymmetric unit contains two independent molecules. iucr.orgnih.gov In the crystal structure, these molecules are linked by N—H⋯O hydrogen bonds, forming chains. iucr.orgnih.gov The dihedral angles between the benzene ring and the amide group in the two molecules are slightly different, at 5.9 (1)° and 16.7 (1)°, respectively. iucr.orgnih.gov Such structural insights are crucial for understanding intermolecular interactions and for computational modeling studies in drug design and materials science.

| Crystal Data for this compound | |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 3.9420 (8) |

| b (Å) | 9.2250 (18) |

| c (Å) | 21.864 (4) |

| α (°) | 96.46 (3) |

| β (°) | 90.34 (3) |

| γ (°) | 90.99 (3) |

| Volume (ų) | 789.9 (3) |

| Z | 4 |

| Source: iucr.org |

Benzamide derivatives, in general, are a class of compounds that attract significant interest for their potential biological activities, and are therefore frequently used in medicinal chemistry research programs. iucr.org The specific substitution pattern of this compound makes it a useful tool for structure-activity relationship (SAR) studies, where researchers systematically modify parts of the molecule to understand how these changes affect its properties. smolecule.com

Exclusions and Limitations (as per instructions)

This article is strictly limited to the chemical properties and research applications of this compound from an academic and research perspective. It does not provide any information regarding dosage, administration, or specific safety and adverse effect profiles. The compound is intended for laboratory research use only by qualified professionals. chemscene.com All handling should be performed with appropriate personal protective equipment and according to established laboratory safety protocols.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDRCANRNSAYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218859 | |

| Record name | Benzamide, 4-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-44-5 | |

| Record name | Benzamide, 4-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6873-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro N Methylbenzamide and Its Analogues

Established Synthesis Routes of 4-Chloro-N-methylbenzamide

The formation of the amide bond in this compound is a cornerstone of its synthesis, with several methodologies developed to achieve this transformation efficiently.

Acylation of Methylamine (B109427) with 4-Chlorobenzoyl Chloride

The most widely employed and industrially relevant synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with methylamine. This reaction, a classic example of nucleophilic acyl substitution, is a type of Schotten-Baumann reaction. wikipedia.org

The reaction is typically conducted by adding a solution of 4-chlorobenzoyl chloride in an inert organic solvent, such as methylene (B1212753) chloride, to a cooled aqueous solution of methylamine. prepchem.com The use of a biphasic system, consisting of water and an organic solvent, is characteristic of Schotten-Baumann conditions. wikipedia.org The base, in this case, an excess of methylamine or an added inorganic base, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. organic-chemistry.org

Key parameters that can be optimized to improve the reaction's efficiency include temperature, solvent, and the nature of the base. For instance, the reaction is often carried out at low temperatures, typically in an ice bath, to control the exothermic nature of the reaction and minimize side reactions. prepchem.com The choice of solvent can also influence the reaction rate and yield.

Recent advancements in chemical synthesis have explored the use of flow chemistry and Bayesian optimization to fine-tune the conditions of Schotten-Baumann reactions. This approach allows for the simultaneous optimization of multiple variables, such as reagent stoichiometry, flow rate, and solvent, to maximize the space-time-yield and minimize the environmental factor (E-factor). cam.ac.ukresearchgate.net While not specifically detailed for this compound in the reviewed literature, this methodology presents a promising avenue for the optimization of its synthesis.

A typical laboratory-scale synthesis involves the following steps:

A 40% aqueous solution of methylamine is mixed with methylene chloride and cooled in an ice bath.

A solution of 4-chlorobenzoyl chloride in methylene chloride is added dropwise with stirring.

The reaction mixture is stirred for an extended period after the addition is complete. prepchem.com

The resulting precipitate is collected, and the organic layer is processed to isolate the product. prepchem.com

| Parameter | Condition | Reference |

| Reactants | 4-chlorobenzoyl chloride, 40% aqueous methylamine | prepchem.com |

| Solvent | Methylene chloride | prepchem.com |

| Temperature | Ice bath | prepchem.com |

| Reaction Time | 2 hours post-addition | prepchem.com |

The acylation of methylamine with 4-chlorobenzoyl chloride generally proceeds in high yields. Following the reaction, the crude product is typically purified by recrystallization from a suitable solvent, such as methanol, to afford this compound as a white solid. prepchem.com The purity of the final product can be assessed by its melting point, which is reported to be in the range of 158-161 °C. prepchem.com Further characterization and confirmation of the structure can be achieved using spectroscopic techniques such as NMR.

Alternative Synthetic Pathways for this compound

While the reaction between 4-chlorobenzoyl chloride and methylamine is the most common route, alternative methods for the synthesis of this compound exist. These often involve the formation of the amide bond from different starting materials or the N-methylation of a pre-existing amide.

One such alternative involves the direct reaction of 4-chlorobenzoic acid with methylamine. This transformation requires the use of a coupling agent to activate the carboxylic acid. A patent describes a method for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide where 4-chloro-3-nitrobenzoic acid is first reacted with methylamine to form the corresponding benzoic acid derivative, which is then converted to the acid chloride before reacting with another equivalent of methylamine. google.com A similar two-step process could be envisioned for this compound, starting from 4-chlorobenzoic acid.

Another potential pathway is the N-methylation of 4-chlorobenzamide (B146232). Various methods for the N-methylation of amides have been developed, including the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. liv.ac.uk More recently, safer and more selective methods have been reported, such as the use of quaternary ammonium (B1175870) salts as solid methylating agents, which offer excellent monoselectivity. organic-chemistry.orgnih.gov These methods could potentially be applied to 4-chlorobenzamide to yield the desired product.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound, particularly those with substitutions on the nitrogen atom, is of interest for various applications.

N-Substituted Analogues

The general synthetic strategy for N-substituted analogues of this compound mirrors the primary synthesis of the parent compound: the acylation of a primary or secondary amine with 4-chlorobenzoyl chloride. This approach allows for the introduction of a wide variety of alkyl and aryl substituents on the amide nitrogen.

The synthesis of N-aryl-4-chlorobenzamides, for example, can be achieved by reacting 4-chlorobenzoyl chloride with various anilines. The reaction conditions are similar to those used for the synthesis of this compound, often employing a base to scavenge the HCl byproduct.

| N-Substituent | Amine Reactant | Product | Reference |

| Phenyl | Aniline (B41778) | 4-Chloro-N-phenylbenzamide | researchgate.net |

| Substituted Phenyl | Substituted Anilines | N-(Substituted phenyl)-4-chlorobenzamides | researchgate.net |

The synthesis of a series of N-substituted benzamide (B126) derivatives has been reported, highlighting the versatility of the acylation method. nih.gov These syntheses typically involve standard procedures where the appropriate amine is reacted with a benzoyl chloride derivative.

For instance, the synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)benzamide has been achieved by first activating 3-nitro-4-chlorobenzoic acid with a condensing agent and then reacting it with 3-chloro-2-methylaniline, followed by reduction of the nitro group. google.com This multi-step approach demonstrates how more complex N-substituted analogues can be constructed.

N-Alkyl and N-Aryl Modifications

The primary synthesis of this compound is typically achieved through the reaction of 4-chlorobenzoyl chloride with methylamine. This straightforward amidation reaction is widely used and can be adapted to introduce a variety of N-alkyl and N-aryl groups. For instance, the reaction of 4-chlorobenzoyl chloride with different primary or secondary amines yields the corresponding N-substituted-4-chlorobenzamides.

A general method for the synthesis of N-aryl amides involves the reaction of nitroarenes with acyl chlorides in the presence of a reducing agent like iron dust. This approach could be adapted for the synthesis of N-aryl-4-chlorobenzamides. The general procedure involves stirring a mixture of a substituted nitroarene and 4-chlorobenzoyl chloride with iron dust in water at an elevated temperature. The product is then extracted and purified.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-chlorobenzoyl chloride | methylamine | This compound | prepchem.com |

| 4-chlorobenzoyl chloride | 3-methylaniline | 4-chloro-N-m-tolylbenzamide | nih.gov |

| Benzoyl chloride | 4-chloroaniline | N-(4-chlorophenyl)benzamide | rsc.org |

N-Hydroxymethyl Derivatives through Metabolic Conversion

N-hydroxymethyl derivatives of amides are often formed as metabolic products in biological systems. Studies have shown that this compound can be metabolized to N-(hydroxymethyl)-4-chlorobenzamide. This conversion is an oxidative process that occurs in the liver. While this is a metabolic conversion, the resulting N-hydroxymethyl compound is of interest due to its potential reactivity. It has been investigated as a model for carbinolamides formed during the metabolic oxidation of N-methylamides. nih.gov The stability of these metabolically generated N-hydroxymethyl compounds has been a subject of study, with findings indicating that substitution on the phenyl ring, such as the 4-chloro group, does not significantly affect their stability under physiological conditions. nih.gov

Ring-Substituted Analogues

Halogenation (e.g., bromination) on the Phenyl Ring

The introduction of additional halogen atoms onto the phenyl ring of this compound can significantly influence its physicochemical properties and biological activity. While direct bromination of this compound is not extensively detailed in readily available literature, the existence of compounds such as 4-bromo-3-chloro-N-methylbenzamide suggests that such transformations are synthetically feasible. uni.lu The synthesis of such compounds would likely involve electrophilic aromatic substitution, where the position of bromination would be directed by the existing chloro and amide substituents.

Introduction of Amino Groups

The introduction of an amino group to the benzamide ring is a common strategy to create analogues with altered properties. A well-established method for synthesizing amino-substituted benzamides is through the reduction of a corresponding nitro-substituted precursor. For example, the synthesis of 3-amino-4-chloro-N-methylbenzamide can be achieved starting from 3-nitro-4-chlorobenzoic acid. The carboxylic acid is first converted to the corresponding acyl chloride, which is then reacted with methylamine to form 3-nitro-4-chloro-N-methylbenzamide. Subsequent reduction of the nitro group, for instance using a metal catalyst such as palladium on carbon with hydrogen gas, yields the desired 3-amino-4-chloro-N-methylbenzamide.

| Starting Material | Reagents | Intermediate | Final Product |

| 3-Nitro-4-chlorobenzoic acid | 1. SOCl₂ 2. CH₃NH₂ | 3-Nitro-4-chloro-N-methylbenzamide | 3-Amino-4-chloro-N-methylbenzamide |

Methoxylation and Other Functional Group Additions

The addition of a methoxy (B1213986) group to the phenyl ring of this compound can be achieved through various synthetic routes, often starting from a correspondingly substituted benzoic acid. For instance, the synthesis of a methoxy-substituted analogue could begin with a methoxy-4-chlorobenzoic acid derivative, which is then converted to the N-methylbenzamide. Research on related compounds, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, demonstrates the synthesis of multi-substituted benzamides where a methoxy group is present on the ring. researchgate.net The synthesis of 4-methoxy-N-methylbenzamide has also been reported, providing a methodological basis for the preparation of such analogues. researchgate.net

| Compound | Key Features | Reference |

| 4-Chloro-N-methoxy-N-methylbenzamide | Methoxy group on the amide nitrogen | jk-sci.com |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide | Methoxy and chloro groups on the phenyl ring | researchgate.net |

| 4-Methoxy-N-methylbenzamide | Methoxy group on the phenyl ring | researchgate.netsigmaaldrich.com |

Multi-substituted Benzamide Scaffolds Incorporating the this compound Moiety

The this compound moiety can serve as a foundational scaffold for the development of more complex, multi-substituted molecules. Synthetic strategies often involve the initial preparation of a functionalized 4-chlorobenzamide derivative, which is then elaborated through further reactions. For example, a 4-(chloromethyl)-N-arylbenzamide intermediate can be synthesized and subsequently reacted with various nucleophiles to introduce a wide range of substituents, leading to diverse libraries of compounds. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core benzamide structure. The synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles also highlights the versatility of benzamide intermediates in constructing complex heterocyclic systems. mdpi.com

Synthesis of Complex Benzamide Derivatives

Utility as a Chemical Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules due to the reactivity of its functional groups. The chlorine atom on the benzene (B151609) ring provides a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The amide functionality can also be modified or can direct reactions at other positions on the aromatic ring.

For example, the related compound 3-amino-4-chloro-N-methylbenzamide is recognized as a versatile synthetic intermediate. Its synthesis often starts from 4-chloro-3-nitrobenzoic acid, which is then subjected to reduction of the nitro group to an amine. This amino group, along with the chloro and N-methylamide groups, provides multiple reactive sites for further chemical transformations, including N-acylation, N-alkylation, and cross-coupling reactions, to generate a library of diverse derivatives.

The general class of substituted benzamides is of significant interest in medicinal chemistry due to their ability to interact with a wide range of biological targets. The versatility of the benzamide scaffold allows for the synthesis of large libraries of compounds with diverse pharmacological activities.

Advanced Synthetic Techniques and Catalysis in Benzamide Synthesis

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems to improve the efficiency, selectivity, and scope of benzamide synthesis. These methods are crucial for preparing structurally complex and functionally diverse benzamide derivatives.

Cross-Coupling Reactions for Benzamide Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of N-aryl benzamides. These reactions typically involve the coupling of an aryl halide or pseudohalide with an amide. The development of specialized phosphine (B1218219) ligands has been instrumental in advancing these methods, enabling the coupling of a wide variety of amides with aryl chlorides, bromides, and triflates. While challenges remain, particularly with acyclic secondary amides, new catalyst systems are continually being developed to address these limitations.

Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative for the synthesis of alkyl-substituted amides from aryl chlorides and Grignard reagents researchgate.net. These reactions are valued for their use of an inexpensive and less toxic metal catalyst and can tolerate a range of functional groups researchgate.net.

Below is a table summarizing various cross-coupling reactions used in the synthesis of benzamide derivatives.

| Coupling Reaction | Catalyst/Ligand System | Substrates | Product Type |

| Suzuki-Miyaura | Palladium / Phosphine ligands | Aryl halides, Boronic acids | Aryl-substituted benzamides |

| Buchwald-Hartwig | Palladium / Phosphine ligands | Aryl halides, Amides | N-Aryl benzamides |

| Kumada | Iron or Palladium / N-heterocyclic carbenes | Aryl chlorides, Grignard reagents | Alkyl-substituted benzamides researchgate.net |

| Goldberg | Copper / Diamine ligands | Aryl iodides, Amides | N-Aryl benzamides |

Amidation Reactions and Catalyst Systems

The direct formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. While this reaction can be driven thermally, it often requires high temperatures. Consequently, a variety of catalysts have been developed to facilitate this reaction under milder conditions.

Catalytic Direct Amidation Methods

| Catalyst Type | Examples | Reaction Conditions | Notes |

| Boron-based | Boric acid, Boronic acids, Borate esters | Typically requires azeotropic removal of water | Effective for a range of substrates, including poorly nucleophilic anilines. |

| Transition Metal | Titanium(IV) isopropoxide, Zirconium(IV) chloride, Titanium tetrafluoride catalyticamidation.info | Varies with catalyst, often refluxing in a non-polar solvent | Can be highly efficient for both alkyl and aryl amines catalyticamidation.info. |

| Phosphorus-based | Triphenylphosphine (B44618)/N-chlorophthalimide | Room temperature | Generates reactive phosphonium (B103445) species in situ acs.org. |

One common laboratory-scale synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with an aqueous solution of methylamine prepchem.com. This method is straightforward and provides the desired product in good yield prepchem.com.

A general method for amide synthesis involves the in situ generation of reactive phosphonium species from triphenylphosphine and N-chlorophthalimide, which then activate a carboxylic acid for reaction with an amine acs.org. This approach is notable for its mild reaction conditions, proceeding at room temperature acs.org.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex substituted benzamides. This involves selectively reacting one functional group in the presence of others or directing a reaction to a specific position on a molecule.

For instance, copper-catalyzed amination of 2-chlorobenzoic acids with aniline derivatives has been shown to proceed with high chemo- and regioselectivity, where the amination occurs specifically at the 2-position without the need for protecting the carboxylic acid group. This method is effective for a wide range of electron-rich and electron-deficient aryl chlorides and anilines.

Cobalt-catalyzed [4+2] annulation reactions of N-chlorobenzamides with dienes or alkenes represent another advanced strategy for constructing complex heterocyclic structures, such as 3,4-dihydroisoquinolinones, in a regio- and chemoselective manner organic-chemistry.orgnih.gov. These reactions utilize the N-chloroamide as an internal oxidant and proceed under mild, redox-neutral conditions organic-chemistry.orgnih.gov.

Furthermore, theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can be employed to predict and understand the chemo- and regioselectivity of reactions involving benzamide derivatives. For example, the [3+2] cycloaddition reaction of 4-chlorobenzonitrile (B146240) oxide was found to exhibit total chemo- and regioselectivity d-nb.info.

Structural Characterization and Analysis of 4 Chloro N Methylbenzamide

Crystallographic Studies

Crystallographic studies offer precise information regarding bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

The crystal structure of 4-chloro-N-methylbenzamide has been determined by single-crystal X-ray diffraction. The analysis reveals that the asymmetric unit contains two independent molecules of the compound. nih.gov The compound crystallizes in a triclinic system with a P-1 space group. nih.gov Detailed crystallographic data and collection parameters are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₈H₈ClNO |

| Formula Weight (Mᵣ) | 169.61 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.9420 (8) |

| b (Å) | 9.2250 (18) |

| c (Å) | 21.864 (4) |

| α (°) | 96.46 (3) |

| β (°) | 90.34 (3) |

| γ (°) | 90.99 (3) |

| Volume (V) (ų) | 789.9 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Absorption Coeff. (μ) (mm⁻¹) | 0.42 |

| Data sourced from Yuan & Liu (2012). nih.gov |

The X-ray diffraction study shows that the benzene (B151609) rings of the two independent molecules in the asymmetric unit are planar. nih.gov A key structural feature of benzamides is the rotational orientation of the amide group relative to the phenyl ring. This is defined by the dihedral angle between the plane of the benzene ring and the plane of the amide group. For the two independent molecules of this compound, these dihedral angles are 5.9 (1)° and 16.7 (1)°. nih.gov These values indicate that the amide groups are nearly coplanar with the benzene rings, suggesting a degree of electronic conjugation between the phenyl and amide moieties.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···O2 | 0.86 | 2.07 | 2.876 (4) | 157 |

| N2—H2B···O1 | 0.86 | 2.06 | 2.887 (4) | 160 |

| D: donor atom; H: hydrogen atom; A: acceptor atom. Data sourced from Yuan & Liu (2012). nih.gov |

The prominent N-H···O intermolecular hydrogen bonds are responsible for linking the molecules of this compound into one-dimensional chains. These chains propagate along the b-axis of the unit cell, forming a well-defined supramolecular architecture. nih.gov This head-to-tail arrangement, mediated by hydrogen bonding, is a common packing motif for primary and secondary amides and is fundamental to the stability of the crystal lattice.

The conformation of this compound can be compared with other structurally related N-substituted benzamides to understand the influence of different substituents on the molecular geometry. The dihedral angles between the aromatic rings and the amide plane are particularly informative.

| Compound | Key Dihedral Angle(s) (°) |

| This compound | 5.9 (1) and 16.7 (1) (between the phenyl ring and amide plane for two independent molecules) |

| 4-Chloro-N-phenylbenzamide | 59.6 (1) (between the two benzene rings) |

| 4-Chloro-N-o-tolylbenzamide | 7.85 (4) (between the two benzene rings); 34.04 (4) and 39.90 (3) (between the amide plane and the 4-chloro- and 2-methylphenyl rings, respectively) |

| 4-Chloro-N-(2-chlorophenyl)benzamide | 6.25 (8) (between the two benzene rings); 31.53 (8) and 36.23 (8) (between the amide plane and the 4-chloro- and 2-chlorophenyl rings, respectively) |

| 4-Chloro-N-(3-chlorophenyl)benzamide | 3.7 (2) (between the two benzene rings); 20.2 (2) and 21.5 (1) (between the amide group and the aniline (B41778) and benzoyl rings, respectively) |

| Data sourced from crystallographic reports. nih.govnih.govnih.govniscpr.res.inresearchgate.net |

Single Crystal X-ray Diffraction Analysis of this compound

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic data, confirming the molecular structure and detailing its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons (a doublet due to coupling with the N-H proton), the amide proton (a broad singlet or quartet), and the aromatic protons. Due to the para-substitution, the aromatic region typically displays a characteristic AA'BB' system, often appearing as two doublets. The ¹³C NMR spectrum would show signals for the methyl carbon, the carbonyl carbon, and the four unique carbons of the 4-chlorophenyl ring.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include a sharp N-H stretching vibration (typically around 3300 cm⁻¹), a strong C=O (amide I) stretching vibration (around 1640 cm⁻¹), and an N-H bending (amide II) vibration (around 1550 cm⁻¹). Aromatic C-H and C-C stretching vibrations, as well as the C-Cl stretching vibration, would also be present at their characteristic frequencies.

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound (molecular weight 169.61 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺). Predicted collision cross-section values for various adducts, such as [M+H]⁺ with an m/z of 170.03671 and [M+Na]⁺ with an m/z of 192.01865, can be calculated to aid in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound in a suitable solvent like deuterochloroform (CDCl₃) displays characteristic signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2, H-6) are deshielded and appear downfield compared to the protons meta to the carbonyl group (H-3, H-5), which are adjacent to the chlorine atom. The N-methyl group appears as a doublet due to coupling with the adjacent N-H proton, which itself typically presents as a broad quartet.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atom. The N-methyl carbon appears in the aliphatic region of the spectrum.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.71 | Doublet (d) | ~8.5 |

| Aromatic (H-3, H-5) | ~7.40 | Doublet (d) | ~8.5 |

| Amide (N-H) | ~6.1-6.4 | Broad Quartet (br q) | ~4.8 |

| Methyl (N-CH₃) | ~2.99 | Doublet (d) | ~4.9 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~167.0 |

| Aromatic (C-4, C-Cl) | ~137.5 |

| Aromatic (C-1, C-C=O) | ~133.0 |

| Aromatic (C-2, C-6) | ~128.9 |

| Aromatic (C-3, C-5) | ~128.6 |

| Methyl (N-CH₃) | ~26.9 |

Note: Chemical shifts are approximate and based on data from closely related compounds and spectral prediction.

The amide bond in this compound has a partial double bond character, which leads to restricted rotation around the C(O)-N bond. This can result in the existence of cis and trans conformers. For N-methyl amides, the trans conformer, where the methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable and thus the predominant form observed in solution. The planarity of the amide group relative to the benzene ring is another important conformational feature. X-ray crystallography studies have shown that in the solid state, the benzene ring and the amide group in this compound are nearly coplanar, with dihedral angles of 5.9° and 16.7° observed in the two independent molecules within the crystal's asymmetric unit nih.gov. In solution, variable temperature (VT) NMR studies can be employed to investigate the rotational barrier around the C(aryl)-C(O) bond and the C(O)-N amide bond. The observation of a single set of sharp resonances at room temperature for both the aromatic and methyl protons suggests that either rotation is fast on the NMR timescale or that one conformer is overwhelmingly populated.

Mass Spectrometry (GC-MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization.

The nominal molecular weight of this compound (C₈H₈ClNO) is 169.61 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 169.0400) nih.gov.

In electron ionization mass spectrometry (EI-MS), the mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 169, along with an isotope peak at m/z 171 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. The primary fragmentation pathway for N-methylbenzamides involves the cleavage of the C(O)-N bond (α-cleavage). This results in the formation of a stable acylium ion.

The key fragmentation steps for this compound are:

Formation of the 4-chlorobenzoyl cation: The most prominent fragmentation is the loss of the methylamino radical (•NHCH₃) to form the 4-chlorobenzoyl cation. This results in a strong signal at m/z 139, with its corresponding isotope peak at m/z 141.

Formation of the 4-chlorophenyl cation: The 4-chlorobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the 4-chlorophenyl cation, giving rise to a signal at m/z 111 (and its isotope at m/z 113).

Formation of the phenyl cation: Further fragmentation can occur through the loss of a chlorine atom from the 4-chlorophenyl cation, although this is less common. A more likely minor pathway involves initial loss of the chlorine atom from the molecular ion, followed by other fragmentations.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 169/171 | [C₈H₈ClNO]⁺˙ | Molecular Ion (M⁺˙) |

| 139/141 | [C₇H₄ClO]⁺ | [M - •NHCH₃]⁺ (4-chlorobenzoyl cation) |

| 111/113 | [C₆H₄Cl]⁺ | [M - •NHCH₃ - CO]⁺ (4-chlorophenyl cation) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation.

The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. The key vibrations are associated with the N-H group, the carbonyl (C=O) group, the aromatic ring, and the carbon-chlorine bond.

N-H Stretching: A distinct absorption band is observed in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations for the methyl (CH₃) group appear just below 3000 cm⁻¹.

Carbonyl (Amide I) Stretching: A very strong and sharp absorption band, known as the Amide I band, is present in the range of 1630-1680 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of the amide functional group.

N-H Bending (Amide II): The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, appears around 1510-1550 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to one or more bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the amide C-N bond is typically found in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine atom is confirmed by a strong absorption in the fingerprint region, typically between 700-850 cm⁻¹ for a C(aryl)-Cl bond.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide (R-NH-R') | ~3350 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | ~3050-3100 | Medium |

| Aliphatic C-H Stretch | C-H (in CH₃) | ~2850-2960 | Medium |

| C=O Stretch (Amide I) | Amide C=O | ~1650 | Strong, Sharp |

| N-H Bend (Amide II) | Amide N-H | ~1530 | Medium-Strong |

| Aromatic C=C Stretch | Ar C=C | ~1600, ~1480 | Medium |

Reactivity and Reaction Mechanisms Involving 4 Chloro N Methylbenzamide

Amide Reactivity and Hydrolysis

The amide bond in 4-chloro-N-methylbenzamide, while generally stable, can undergo hydrolysis under certain conditions, leading to the formation of 4-chlorobenzoic acid and methylamine (B109427). The rate and mechanism of this cleavage are highly dependent on the reaction medium and the presence of catalysts.

Stability and Degradation Pathways of this compound

The stability of this compound is a critical factor in its environmental fate and persistence. Like other chlorobenzamides, it can be subject to degradation through various pathways, including photodegradation and thermal decomposition.

Photodegradation: Aromatic compounds containing chlorine atoms can undergo photodegradation upon exposure to ultraviolet (UV) radiation. For instance, the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, a structurally related compound, has been studied, indicating that such molecules are susceptible to breakdown under sunlight. researchgate.net While specific studies on the photodegradation of this compound are not extensively documented, it is plausible that it follows similar degradation pathways, potentially involving the cleavage of the C-Cl bond or transformations of the amide group.

Thermal Degradation: The thermal stability of amides can be influenced by their substitution pattern. Studies on the thermal decomposition of N,N-dialkoxy-4-substituted benzamides have shown that these reactions proceed via homolysis to form free radicals. nih.gov For this compound, high temperatures could potentially lead to the cleavage of the amide bond or other decomposition pathways. The presence of the chlorine atom might also influence the thermal stability, a factor that requires specific experimental investigation for this compound.

Hydrolysis Mechanisms in Aqueous and Non-Aqueous Media

The hydrolysis of this compound can be catalyzed by both acids and bases, with the mechanism varying significantly with the pH of the medium.

Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the hydrolysis of N-substituted 4-chlorobenzamides has been studied. The reaction is initiated by the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. beilstein-journals.orgacs.org The subsequent steps involve proton transfer and elimination of the methylamine moiety to yield 4-chlorobenzoic acid. stackexchange.com The generally accepted mechanism for the acid-catalyzed hydrolysis of amides involves the attack of a water molecule on the protonated amide as the rate-determining step. youtube.com

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydrolysis of amides proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methylamide anion, a relatively poor leaving group. Protonation of the leaving group by the solvent (water) drives the reaction to completion, forming 4-chlorobenzoic acid and methylamine. A study on the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions has also been developed, suggesting alternative pathways for amide cleavage. pearson.com

Neutral and Non-Aqueous Hydrolysis: In near-neutral high-temperature water, the hydrolysis of N-substituted amides is thought to proceed via an SN2 mechanism with water acting as the nucleophile. researchgate.net The rate of this reaction is sensitive to the steric hindrance around the carbonyl carbon. In non-aqueous media, the hydrolysis mechanism can be more complex and is less documented for this specific compound. However, studies on the alkaline hydrolysis of amides in non-aqueous solvents like methanol/dichloromethane have been reported. nih.govsigmaaldrich.com

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the chloro group and the N-methylamido group—determine the position of the incoming electrophile. The chloro group is an ortho-, para-directing deactivator, while the N-methylamido group is also an ortho-, para-directing group, but its activating or deactivating nature depends on the reaction conditions. Due to resonance, the lone pair on the nitrogen atom can be delocalized into the benzene ring, activating it towards electrophilic attack. However, under strongly acidic conditions, protonation of the carbonyl oxygen can make the entire amide group electron-withdrawing and thus deactivating.

Halogenation Reactions (e.g., Bromination) on the Benzene Ring

The introduction of a second halogen atom onto the benzene ring of this compound is an example of electrophilic halogenation. The position of bromination will be directed by the existing chloro and N-methylamido groups. Both are ortho-, para-directing. Therefore, bromination is expected to occur at the positions ortho or para to these groups. Given the para-position is already occupied by the chloro group, bromination would likely occur at the positions ortho to the amide group (positions 2 and 6) or ortho to the chloro group (positions 3 and 5). Steric hindrance from the N-methylamido group might influence the regioselectivity.

While specific studies on the bromination of this compound are scarce, research on the bromination of other substituted benzamides provides insights into potential reaction conditions, which often involve reagents like N-bromosuccinimide (NBS). commonorganicchemistry.com

Nitration and Sulfonation Studies

Nitration: The nitration of this compound would involve the introduction of a nitro group (-NO2) onto the benzene ring, typically using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The directing effects of the chloro and N-methylamido groups would again influence the position of the incoming nitro group. The N-methylamido group is generally an ortho-, para-director. The chloro group is also an ortho-, para-director but is deactivating. The outcome of the nitration would depend on the relative directing strengths and the reaction conditions. In the case of N-phenylbenzamide, nitration preferentially occurs at the para-position of the aniline (B41778) ring, which is activated by the nitrogen lone pair. stackexchange.com For this compound, the substitution would likely occur at the positions ortho to the amide group.

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO3H), typically using fuming sulfuric acid or sulfur trioxide. wikipedia.orgkhanacademy.org This reaction is reversible. wikipedia.org For this compound, the chloro and N-methylamido groups would direct the sulfonation to the ortho positions. The sulfonation of chlorobenzene (B131634) with sulfur trioxide in nitromethane (B149229) has been studied, providing a basis for understanding the potential reactivity of the chlorinated benzene ring in this compound.

Nucleophilic Attack and Transformations of the Amide Group

The amide group in this compound can undergo various transformations through nucleophilic attack at the carbonyl carbon or reactions involving the N-H bond.

The conversion of N-methylamides to other functional groups has been explored. For instance, N-methylated amides can be converted to the corresponding carboxylic acids, esters, and other amides through N-tosylation followed by nucleophilic substitution. researchgate.net This suggests that the amide group of this compound could be a versatile handle for further synthetic modifications.

Furthermore, the amide bond itself can be cleaved under certain conditions. The reaction of amides with organometallic nucleophiles can lead to a tetrahedral intermediate that can undergo either C-O or C-N cleavage, leading to the formation of amines or alcohols, respectively. nih.gov Nucleophilic addition to N-alkoxyamides has also been shown to be a viable transformation. rsc.org While these studies were not performed on this compound specifically, they provide a framework for potential transformations of its amide group. The conversion of N-methylbenzamide to methyl benzoate, for example, typically involves hydrolysis to benzoic acid followed by esterification. pearson.com Similarly, reduction of the amide group in N-methylbenzamide to an amine can be achieved using strong reducing agents like lithium aluminum hydride. pearson.com

Mechanisms of Metabolic Conversions

The metabolic conversion of this compound can proceed through N-hydroxymethylation. This pathway involves the oxidative metabolism of the N-methyl group, leading to the formation of an N-(hydroxymethyl) intermediate. nih.gov In vitro studies have identified N-(hydroxymethyl) compounds as metabolites of this compound. nih.gov

The formation of these N-hydroxymethyl derivatives is a key step in the metabolism of N-methylamides. nih.govnih.gov This biotransformation is often catalyzed by liver enzymes. nih.gov The resulting N-(hydroxymethyl) compound can then undergo further metabolic reactions.

The presence of substituents on the phenyl ring can affect the stability of the metabolically generated N-(hydroxymethyl) compounds. In the case of this compound, the substitution at the 4-position of the phenyl ring does not significantly affect the stability of the resulting N-(hydroxymethyl) derivative under the studied conditions, preventing its degradation to formaldehyde. nih.gov

This is in contrast to substitution on the nitrogen atom of the amide. For instance, N-(hydroxymethyl)-N-methylbenzamide, a metabolite of N,N-dimethylbenzamide, is less stable under alkaline conditions and can degrade to produce formaldehyde. nih.gov This highlights that the position of the substituent plays a crucial role in the stability of the N-methylol produced during oxidative metabolism. nih.gov

Table 2: Stability of Metabolically-Generated N-(hydroxymethyl) Compounds

| Parent Compound | Metabolite | Stability | Degradation to Formaldehyde | Source |

| N-methylbenzamide | N-(hydroxymethyl)-benzamide | Stable | Not observed to a significant extent | nih.gov |

| This compound | N-(hydroxymethyl)-4-chlorobenzamide | Stable | Not observed to a significant extent | nih.gov |

| 4-t-butyl-N-methylbenzamide | N-(hydroxymethyl)-4-t-butylbenzamide | Stable | Not observed to a significant extent | nih.gov |

| N,N-dimethylbenzamide | N-(hydroxymethyl)-N-methylbenzamide | Less stable under alkaline conditions | Positive in colorimetric assay | nih.gov |

Computational Chemistry and Theoretical Studies of 4 Chloro N Methylbenzamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for analyzing molecules like 4-chloro-N-methylbenzamide.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, these calculations are crucial to understanding the planarity of the amide group and its orientation relative to the chlorophenyl ring.

Experimental data from X-ray crystallography of this compound reveals that there can be two independent molecules in the asymmetric unit. In these structures, the benzene (B151609) ring is not perfectly coplanar with the amide group, showing dihedral angles of 5.9° and 16.7°, respectively nih.gov. Theoretical geometry optimization using DFT methods, often with functionals like B3LYP and basis sets such as 6-31G(d,p), can predict these structural parameters. For a related compound, 4-chloro-N,N-diphenylbenzamide, similar DFT calculations have been performed to ascertain its structural and geometrical parameters niscpr.res.in.

The electronic structure analysis provides information on how electrons are distributed within the molecule. The presence of the electronegative chlorine and oxygen atoms, along with the delocalized π-system of the benzene ring and the amide group, creates a specific distribution of charge and molecular orbitals.

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Dihedral Angle (Benzene Ring to Amide Group) | 5.9 (1)° | 16.7 (1)° |

Source: Acta Crystallographica Section E nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability nih.govaimspress.com.

Table 2: Frontier Molecular Orbital (FMO) Data for the Analogous Compound 4-Chloro-N,N-diphenylbenzamide

| Parameter | Value/Description |

|---|---|

| HOMO→LUMO Transition | π →π* |

| HOMO-4→LUMO Transition | n→π* |

| Calculated Excitation Energy (HOMO→LUMO) | 4.012 eV |

Source: Indian Journal of Pure & Applied Physics niscpr.res.in

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

In an MEP analysis of this compound, the regions of most negative potential (typically colored red) are located around the highly electronegative atoms, primarily the carbonyl oxygen. This site is susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the amide (N-H) proton, indicating sites for potential nucleophilic attack niscpr.res.in. This analysis helps in understanding where the molecule might interact with other polar molecules or ions. For the analogous 4-chloro-N,N-diphenylbenzamide, the red region is noted around the carbonyl oxygen, confirming it as a site of electrophilic activity, while blue regions predict sites for nucleophilic attack niscpr.res.in.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions in different environments, such as in solution or the solid state.

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N bond (the amide bond). The rotation around the amide bond is generally highly restricted due to its partial double-bond character.

The rotation around the C(aryl)-C(carbonyl) bond is of particular interest as it dictates the orientation of the chlorophenyl ring relative to the amide plane. Computational studies on the parent molecule, N-methylbenzamide, using high-level methods like Møller–Plesset perturbation theory (MP2), have been conducted to map the potential energy surface for this rotation. These studies show a low energy barrier for rotation away from the planar conformation, with the minimum energy found at a non-planar dihedral angle of about 28°. The deviation from planarity is attributed to steric repulsion between the ortho hydrogens of the phenyl ring and the atoms of the amide group. The rotational barrier at 90° for N-methylbenzamide is calculated to be around 2.8–2.9 kcal/mol acs.org. The presence of a chloro-substituent in the para position is not expected to introduce significant steric hindrance, so a similar rotational profile is anticipated for this compound.

Table 3: Calculated Rotational Barriers for the C(sp²)-C(aryl) Bond in N-Methylbenzamide (a model for this compound)

| Computational Method | Rotational Barrier at 90° (kcal/mol) |

|---|---|

| BLYP/DZVP2/A2 | 2.80 |

| MP2/DZP | 2.91 |

| MP2/aug-cc-pVTZ | 2.86 |

Source: The Journal of Physical Chemistry A acs.org

In solution, the nature of intermolecular interactions depends heavily on the solvent. In non-polar solvents, this compound molecules are likely to form dimers or larger aggregates through the same N-H⋯O hydrogen bonds observed in the solid state. In polar, protic solvents (like water or alcohols), the solvent molecules can compete for hydrogen bonding, forming solute-solvent hydrogen bonds with the amide's N-H (donor) and C=O (acceptor) groups. In polar, aprotic solvents (like DMSO or acetone), the solvent can act as a hydrogen bond acceptor, interacting with the N-H group of the amide. These interactions influence the solubility and conformational equilibrium of the molecule in different media.

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is dictated by its electronic structure. The presence of the electron-withdrawing chlorine atom and the amide group influences the electron density distribution across the benzene ring and the carbonyl group. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping this electronic landscape and predicting the most likely sites for electrophilic and nucleophilic attack.

Theoretical studies on related benzamide (B126) derivatives have successfully elucidated complex reaction mechanisms. For instance, DFT calculations have been employed to map the potential energy surface for the formation of N-(carbomylcarbamothioyl)benzamide, identifying the transition states and intermediates involved in the reaction pathway researchgate.netnih.gov. These studies propose that such reactions can proceed through multiple transition states, with one often being the rate-determining step researchgate.netnih.gov. While specific studies on this compound are limited, these findings on analogous compounds provide a framework for understanding its potential reaction mechanisms.

A transition state is a high-energy, transient molecular configuration that exists for a fleeting moment as reactants transform into products. The characterization of these states is a cornerstone of understanding reaction mechanisms. wikipedia.org Computationally, a transition state is identified as a saddle point on the potential energy surface, possessing a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving benzamides, such as hydrolysis, computational models have been used to characterize the transition state structures. Theoretical studies on the base-catalyzed hydrolysis of amides have revealed that the transition state for the formation of the tetrahedral intermediate can be stabilized by solvating water molecules acs.orgnih.gov. The number of these solvating molecules can be influenced by the steric hindrance of substituents on the amide acs.orgnih.gov. For example, larger substituents may hinder the approach of water molecules, thereby destabilizing the transition state and increasing the energy barrier for the reaction acs.orgnih.gov. Quantum-chemical simulations of the reaction between benzamide and 3-nitrobenzenesulfonic acid chloride have identified a single transition state, suggesting a bimolecular concerted nucleophilic substitution (SN2) mechanism researchgate.net.

Computational chemistry allows for the estimation of key kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. By calculating the energies of reactants, transition states, and products, the activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡) can be determined.

For the base-catalyzed hydrolysis of a series of amides, first-principle electronic structure calculations have yielded free energy barriers that are in good agreement with experimental values acs.orgnih.gov. These studies have demonstrated the effect of substituents on the kinetic parameters. For instance, replacing hydrogen atoms with methyl groups on formamide was found to increase the free energy barrier of hydrolysis acs.orgnih.gov.

Thermodynamic parameters for the formation of cocrystals involving benzamide have also been determined through both experimental and computational methods semanticscholar.org. Such studies provide valuable data on the Gibbs free energy, enthalpy, and entropy of formation, which are crucial for understanding the stability of these multi-component solids semanticscholar.org.

| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |

|---|---|---|

| Formamide | 21.6 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| N,N-dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-dimethylacetamide (DMA) | 26.0 | 24.1 |

Ligand-Protein Docking and Interaction Studies (if applicable to specific derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

While specific docking studies on this compound are not extensively reported, numerous studies have been conducted on its derivatives, highlighting the potential of the 4-chlorobenzamide (B146232) scaffold in interacting with various biological targets. For example, a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial potential, with in silico docking studies used to define the interaction of these compounds with the COX-2 enzyme and microbial proteins nih.gov.

In another study, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were investigated as antidiabetic agents. Molecular docking simulations revealed that these compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase researchgate.net. Similarly, benzamide derivatives have been studied as glucokinase activators, with 3D-QSAR and docking studies helping to identify the essential features required for their activity nih.gov.

The binding affinity of a ligand to a protein is a key parameter determined from docking studies, often expressed as a binding energy or docking score. For instance, docking studies of 3-chlorobenzamide with ovarian and breast cancer protein markers showed binding affinities ranging from -5.7 to -6.5 kcal/mol, comparable to standard drugs niscpr.res.in.

| Benzamide Derivative Class | Biological Target | Key Findings from Docking |

|---|---|---|

| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamides | COX-2 enzyme, microbial proteins | Defined interactions with the active sites, correlating with in vivo and in vitro activities. nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase, α-amylase | Showed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.net |

| Thiazole-2-yl benzamide derivatives | Glucokinase | Identified essential features for glucokinase activation. nih.gov |

| 3-chlorobenzamide | Ovarian and breast cancer protein markers | Binding affinities of -5.7 to -6.5 kcal/mol, comparable to standard drugs. niscpr.res.in |

Medicinal Chemistry and Biological Activity of 4 Chloro N Methylbenzamide Derivatives

Biological Applications of Benzamide (B126) Derivatives

Derivatives of 4-chloro-N-methylbenzamide have been investigated for a variety of biological activities, demonstrating their potential as therapeutic agents in several key areas of medicinal chemistry.

Antibacterial and Antifungal Effects

Benzamide derivatives are recognized for their potential antibacterial and antifungal properties. nih.gov While specific studies on this compound derivatives are limited, research on analogous compounds provides insight into their antimicrobial potential. For instance, a study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives demonstrated that some of these compounds exhibit significant antibacterial action.

Novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have also been synthesized and evaluated for their antifungal properties. Several of these compounds displayed excellent activity against various fungal strains. For example, compound 4q (N-(3-chloro-4-fluorophenyl)-4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide) showed superior antifungal activity against Botrytis cinerea, Botryosphaeria dothidea, and Phomopsis sp. when compared to the commercial fungicide pyrimethanil.

| Compound | Fungal Strain | Inhibition Rate (%) at 50 μg/mL |

|---|---|---|

| 4f | Botrytis cinerea | 91.7 |

| 4o | Phomopsis sp. | 89.0 |

| 4q | Botrytis cinerea | 98.5 |

| 4q | Botryosphaeria dothidea | 98.5 |

| 4q | Phomopsis sp. | 92.0 |

| Pyrimethanil (Control) | Botrytis cinerea | 82.8 |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 |

Anticancer and Antitumor Activities

The anticancer potential of benzamide derivatives has been a significant area of research. Studies on 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have identified compounds with potent inhibitory activity against various cancer cell lines. mdpi.com For example, compounds 7 and 10 demonstrated high activity against leukemic cell lines K562 and HL-60. mdpi.com Specifically, compound 7 showed an IC₅₀ value of 2.27 µM against K562 cells and 1.42 µM against HL-60 cells. mdpi.com It also exhibited high activity against the OKP-GS renal carcinoma cell line with an IC₅₀ value of 4.56 µM. mdpi.com

Furthermore, certain 4-chloro-N-phenyl benzamide derivatives have been investigated as p38α mitogen-activated protein kinase (MAPK) inhibitors for treating cancer. Another study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives also highlighted their anti-cancer properties.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7 | K562 (Leukemia) | 2.27 |

| 7 | HL-60 (Leukemia) | 1.42 |

| 7 | OKP-GS (Renal Carcinoma) | 4.56 |

| 10 | K562 (Leukemia) | 2.53 |

| 10 | HL-60 (Leukemia) | 1.52 |

Antiviral and Neurological Effects

Research into the antiviral properties of this compound analogues has shown promising results. A benzamide derivative, 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide, named AH0109, was identified as a potent inhibitor of HIV-1 replication. This compound was found to impair the early stages of HIV-1 infection, specifically reverse transcription and cDNA nuclear import, with a 50% effective concentration (EC₅₀) of 0.7 μM.

In another study, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71). One of the compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e ), was found to be active against the tested EV 71 strains with 50% inhibitory concentration (IC₅₀) values ranging from 5.7 to 12 µM.

| Compound | Virus | Activity Metric | Value |

|---|---|---|---|

| AH0109 | HIV-1 | EC₅₀ | 0.7 µM |

| 1e | Enterovirus 71 (Strain SZ-98) | IC₅₀ | 5.7 ± 0.8 µM |

| 1e | Enterovirus 71 (Strain JS-52-3) | IC₅₀ | 6.9 ± 1.0 µM |

| 1e | Enterovirus 71 (Strain H) | IC₅₀ | 12 ± 1.2 µM |

Regarding neurological effects, while some benzamide derivatives have been investigated for their potential in treating neurological disorders such as amyotrophic lateral sclerosis and multiple sclerosis, specific research on the neurological effects of this compound and its close analogues is not extensively available in the current literature. mdpi.com

Mechanism of Action Studies of this compound Analogues

Understanding the mechanism of action is crucial for the development of new therapeutic agents. Studies on this compound analogues have focused on their interactions with enzymes and proteins to elucidate their biological effects.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which benzamide derivatives exert their biological effects. A study on new 4-methylbenzamide derivatives as potential protein kinase inhibitors revealed that several compounds showed good inhibition of platelet-derived growth factor receptors (PDGFRα and PDGFRβ). mdpi.com For instance, compounds 7 , 9 , and 10 exhibited inhibition in the range of 36 to 45% against these enzymes at a concentration of 1 μM. mdpi.com

In a different study, a series of halo-substituted mixed ester/amide-based analogues were investigated as inhibitors of jack bean urease. One compound, 4b , which contains a 2-chloro-substituted phenyl ring, demonstrated remarkable inhibitory activity with an IC₅₀ of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea.

| Compound/Analogue | Enzyme | Inhibition Data |

|---|---|---|

| Compound 7 | PDGFRα | 36-45% inhibition at 1 µM |

| Compound 9 | PDGFRα | 36-45% inhibition at 1 µM |

| Compound 10 | PDGFRβ | 36-45% inhibition at 1 µM |

| Compound 4b | Jack Bean Urease | IC₅₀ = 1.6 ± 0.2 nM |

Protein-Ligand Interactions and Binding Affinities

The interaction between a ligand and its protein target is fundamental to its biological activity. Molecular docking and binding affinity studies provide valuable insights into these interactions. For the 4-methylbenzamide derivatives designed as protein kinase inhibitors, calculated binding affinities for complexes with various protein kinases were determined. mdpi.com For example, the calculated total binding affinity for compound 10 with the Abl kinase (PDB: 3CS9) was -144.216 ± 13.887. mdpi.com

In the study of halo-substituted mixed ester/amide-based analogues as urease inhibitors, virtual screening showed that compounds 4b and 4e had binding energies of -7.8 and -7.9 Kcal/mol, respectively, with the urease enzyme (PDBID 4H9M).

| Compound/Analogue | Protein Target (PDB ID) | Binding Affinity (Calculated) |

|---|---|---|

| Compound 10 | Abl kinase (3CS9) | -144.216 ± 13.887 (Total Binding Affinity) |

| Compound 11 | Abl kinase (3CS9) | -127.050 ± 15.142 (Total Binding Affinity) |

| Compound 4b | Urease (4H9M) | -7.8 Kcal/mol (Binding Energy) |

| Compound 4e | Urease (4H9M) | -7.9 Kcal/mol (Binding Energy) |

Modulation of Specific Molecular Targets and Cellular Pathways

Derivatives of this compound have been identified as potent modulators of various molecular targets, playing a significant role in cellular signaling pathways implicated in a range of diseases, including cancer and inflammatory conditions. A notable target for this class of compounds is the p38α mitogen-activated protein kinase (MAPK) nih.govbenthamscience.com. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38α MAPK by 4-chloro-N-phenyl benzamide derivatives has shown potential in the treatment of cancer, COVID-19, and other inflammatory diseases nih.govbenthamscience.com.

Furthermore, analogous benzamide derivatives have demonstrated inhibitory activity against other protein kinases. For instance, 4-methylbenzamide derivatives, which share a similar structural backbone, have been investigated as inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) nih.gov. These receptor tyrosine kinases are crucial in cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. Certain derivatives have exhibited the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines nih.gov. Molecular modeling studies have suggested that these compounds can bind to protein kinases as either ATP-competitive (type 1) or allosteric (type 2) inhibitors, depending on the nature of the substituents nih.gov.

Some benzamide derivatives have also been explored as inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression nih.gov. Specifically, benzamide-based HDAC inhibitors have shown selectivity for class I HDACs (HDAC1, 2, and 3), which are often overexpressed in cancers like breast cancer nih.gov. The inhibitory mechanism involves the benzamide moiety acting as a zinc-binding group (ZBG) within the active site of the enzyme nih.govresearchgate.net.

The following table summarizes the observed biological activities and molecular targets of some benzamide derivatives.

| Compound Class | Target | Cellular Pathway | Therapeutic Potential |

| 4-chloro-N-phenyl benzamide derivatives | p38α Mitogen-activated Protein Kinase | Stress and inflammatory response pathways | Cancer, Inflammatory diseases, COVID-19 nih.govbenthamscience.com |

| 4-methylbenzamide derivatives | PDGFRα, PDGFRβ | Cell proliferation and survival pathways | Cancer nih.gov |

| Benzamide derivatives | Class I Histone Deacetylases (HDAC1, 2, 3) | Epigenetic regulation of gene expression | Cancer nih.gov |

Structure-Activity Relationship (SAR) Studies

Impact of N-Substitution on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent on the amide nitrogen. Modifications at this position can alter the compound's affinity for its molecular target, as well as its pharmacokinetic properties. For instance, in a series of sulfamoyl-benzamide derivatives, the nature of the group attached to the amide nitrogen played a crucial role in their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases) nih.gov.

A study on N-substituted phenyldihydropyrazolones, which explored various substituents on a pyrazolone nitrogen, revealed that more apolar compounds generally exhibited better activity frontiersin.org. While direct N-alkylation of the this compound core is a primary point of diversification, introducing more complex moieties can lead to varied biological outcomes. For example, the synthesis of moclobemide analogues, where the morpholine ring is a key structural feature, demonstrated that this N-substituent is crucial for its antidepressant activity nih.gov. The introduction of a piperidine linker on the nitrogen of a pyrazolone ring offered new avenues for derivatization in the development of antitrypanosomal agents frontiersin.org.

The following table illustrates the impact of N-substitution on the biological activity of benzamide derivatives.